molecular formula C14H25NSi B11876845 N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine CAS No. 111267-94-8

N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine

Cat. No.: B11876845
CAS No.: 111267-94-8
M. Wt: 235.44 g/mol
InChI Key: NBJFKASYGLNRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine is an organic compound with the molecular formula C11H19NSi. It is a pale yellow liquid that is sensitive to hydrolysis under neutral conditions . This compound is used in various organic synthesis processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine can be synthesized through the reaction of benzylamine with trimethylchlorosilane. The reaction typically involves a nucleophilic substitution where benzylamine reacts with trimethylchlorosilane to form the desired product . The reaction conditions usually include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines and silanes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine involves the formation of azomethine ylides, which are reactive intermediates in cycloaddition reactions. These ylides can react with various dipolarophiles to form complex heterocyclic structures. The compound’s molecular targets include aliphatic aldehydes, aryl isothiocyanates, and activated alkenes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N-((trimethylsilyl)methyl)propan-2-amine is unique due to its ability to form stable azomethine ylides, making it highly valuable in the synthesis of complex heterocyclic compounds. Its reactivity and stability under various conditions make it a versatile reagent in organic synthesis .

Properties

CAS No.

111267-94-8

Molecular Formula

C14H25NSi

Molecular Weight

235.44 g/mol

IUPAC Name

N-benzyl-N-(trimethylsilylmethyl)propan-2-amine

InChI

InChI=1S/C14H25NSi/c1-13(2)15(12-16(3,4)5)11-14-9-7-6-8-10-14/h6-10,13H,11-12H2,1-5H3

InChI Key

NBJFKASYGLNRFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.